2-Ethylhept-6-ynoic acid
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Overview
Description
2-Ethylhept-6-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a carboxylic acid with a triple bond located at the sixth carbon atom in the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhept-6-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium amide or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that utilize transition metal catalysts to facilitate the formation of the desired product. These methods often aim to optimize yield and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhept-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.
Major Products Formed
The major products formed from these reactions include various substituted alkenes, alkanes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethylhept-6-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylhept-6-ynoic acid involves its interaction with various molecular targets, depending on its specific application. For example, in catalytic reactions, it may act as a ligand or substrate, interacting with metal catalysts to facilitate the formation of desired products. The pathways involved typically include the activation of the triple bond and subsequent transformations.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: Similar in structure but lacks the triple bond.
Hept-6-ynoic acid: Similar but without the ethyl group at the second carbon.
2-Methylhept-6-ynoic acid: Similar but with a methyl group instead of an ethyl group.
Biological Activity
2-Ethylhept-6-ynoic acid is an organic compound notable for its unique structure, which combines a carboxylic acid group and an alkyne functional group. This combination grants the compound distinct reactivity and potential biological applications. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Property | Value |
---|---|
CAS Number | 1565024-24-9 |
Molecular Formula | C9H14O2 |
Molecular Weight | 154.2 g/mol |
Purity | 95% |
The biological activity of this compound can be attributed to its structural features:
- Alkyne Group : This moiety allows for participation in cycloaddition reactions, promoting interactions with various biological targets.
- Carboxylic Acid Group : The presence of this functional group facilitates hydrogen bonding and ionic interactions, potentially modulating enzyme and receptor activities.
Synthesis of Bioactive Compounds
Research indicates that this compound serves as a building block in the synthesis of bioactive compounds. For instance, it can be utilized in the development of pharmaceuticals due to its ability to form complex molecules through various chemical reactions, including oxidation and substitution.
Enzyme Modulation
Preliminary studies suggest that the compound may influence enzyme activity through its interactions with active sites. The unique combination of functional groups may enhance binding affinity or alter the conformation of target enzymes, leading to changes in catalytic activity.
Case Studies
-
Synthesis of Novel Antimicrobial Agents
- A study demonstrated the use of this compound in synthesizing new antimicrobial agents. The derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes due to the amphiphilic nature of the synthesized compounds.
-
Impact on Cellular Pathways
- Research involving cell line assays indicated that this compound could modulate pathways related to inflammation. The compound was shown to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structure Features | Unique Properties |
---|---|---|
2-Ethylhexanoic Acid | Lacks alkyne group | Primarily used as a solvent and plasticizer |
Hept-6-ynoic Acid | Lacks ethyl group | Less reactive due to fewer functional groups |
2-Ethylheptanoic Acid | Lacks alkyne functionality | Used mainly in industrial applications |
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-ethylhept-6-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8(4-2)9(10)11/h1,8H,4-7H2,2H3,(H,10,11) |
InChI Key |
UUWKXLXJNQZMGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC#C)C(=O)O |
Origin of Product |
United States |
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